molecular formula C23H24FNO B1654284 (1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 2185863-15-2

(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No.: B1654284
CAS No.: 2185863-15-2
M. Wt: 349.4 g/mol
InChI Key: UXOFEILQVZFLRH-UHFFFAOYSA-N

Description

(1-(4-Fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, commonly termed FUB-144, is a synthetic cannabinoid (SC) designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC) by binding to cannabinoid receptors CB1 and CB2. Its structure comprises:

  • A 4-fluorobenzyl group attached to the indole nitrogen.
  • A 2,2,3,3-tetramethylcyclopropylmethanone moiety at the indole 3-position.

Properties

CAS No.

2185863-15-2

Molecular Formula

C23H24FNO

Molecular Weight

349.4 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone

InChI

InChI=1S/C23H24FNO/c1-22(2)21(23(22,3)4)20(26)18-14-25(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,21H,13H2,1-4H3

InChI Key

UXOFEILQVZFLRH-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C

Other CAS No.

2185863-15-2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: FUB-144 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The table below highlights key structural differences between FUB-144 and related SCs:

Compound Name Core Structure Substituent at Indole N-Position Cyclopropane Modification Molecular Weight Key References
FUB-144 Indole 4-Fluorobenzyl 2,2,3,3-Tetramethyl 377.47 g/mol
UR-144 Indole Pentyl (C₅H₁₁) 2,2,3,3-Tetramethyl 310.45 g/mol
XLR11 (5-Fluoro-UR-144) Indole 5-Fluoropentyl 2,2,3,3-Tetramethyl 342.43 g/mol
A-796260 Indole 2-(Morpholin-4-yl)ethyl 2,2,3,3-Tetramethyl 354.49 g/mol
AKB48 (APINACA) Indazole Adamantyl carboxamide N/A 331.44 g/mol
Key Observations:
  • Fluorination: XLR11 (5-fluoro-UR-144) introduces fluorine into the alkyl chain, which may delay metabolic degradation compared to non-fluorinated analogs .
  • Core Variations : AKB48 replaces the indole core with an indazole and incorporates a carboxamide group, altering receptor-binding kinetics .

Pharmacological Activity

  • UR-144 : Binds to CB1 (Ki = 98 nM) and CB2 (Ki = 28 nM), with partial agonist activity .
  • XLR11 : Similar potency to UR-144 but with prolonged metabolic stability due to fluorination .
  • A-796260 : Exhibits CB1 affinity (Ki = 184 nM) but lower efficacy than UR-144 .

FUB-144’s 4-fluorobenzyl group likely enhances receptor interaction compared to alkyl-substituted SCs, though empirical studies are needed.

Metabolic Pathways and Toxicity

Metabolism:
  • FUB-144 : Predicted to undergo hepatic cytochrome P450-mediated hydroxylation and glucuronidation, similar to UR-144. The 4-fluorobenzyl group may resist oxidative metabolism, leading to longer half-lives .
  • UR-144 : Metabolized via N-dealkylation, hydroxylation, and carboxylation, with pyrolysis generating a ring-opened alkene derivative .
  • XLR11 : Fluorination reduces N-dealkylation rates, increasing detection windows in urine .
Toxicity:
  • FUB-144: No direct toxicity data, but its structural similarity to UR-144 suggests risks of tachycardia, hallucinations, and renal injury .
  • XLR11 : Linked to acute kidney injury (AKI) in multiple U.S. cases, possibly due to fluorinated metabolites .
  • AKB48 : Associated with seizures and cardiotoxicity, distinct from indole-based SCs .

Legal Status and Detection

Compound U.S. Federal Schedule State-Level Controls Detection Methods
FUB-144 Schedule I MS, TX, HI, NV LC-MS/MS, GC-MS
UR-144 Schedule I Nationwide LC-MS/MS (hydroxylated metabolites)
XLR11 Schedule I Nationwide Immunoassay cross-reactivity
A-796260 Not Scheduled Limited regional controls GC-MS (morpholine fragment)

Biological Activity

The compound (1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, commonly referred to as FUB-UR-144, is a synthetic cannabinoid that has garnered attention due to its potent biological activity as a cannabinoid receptor agonist. This article provides a detailed examination of its biological properties, metabolism, and associated research findings.

Chemical Structure and Properties

FUB-UR-144 is classified as a synthetic cannabinoid and is structurally related to other compounds such as UR-144 and XLR-11. Its chemical formula is C23H24FNOC_{23}H_{24}FNO with a molar mass of approximately 349.44 g/mol. The compound exhibits high lipophilicity due to its indole structure and fluorobenzyl moiety, which can influence its interaction with biological systems.

PropertyValue
IUPAC Name(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Molecular FormulaC23H24FNO
Molar Mass349.44 g/mol
CAS Number[Not specified]

FUB-UR-144 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Its affinity for these receptors suggests that it may produce effects similar to those of natural cannabinoids like THC. The compound's activity at the CB1 receptor is particularly significant in mediating psychoactive effects.

Binding Affinity

Research indicates that FUB-UR-144 exhibits a high binding affinity for the CB1 receptor compared to other synthetic cannabinoids. This property contributes to its potency and potential for abuse.

Metabolism

The metabolic pathways of FUB-UR-144 have been explored using various in vitro models. Studies have shown that cytochrome P450 enzymes play a crucial role in the metabolism of this compound:

  • CYP3A4 : Major enzyme responsible for the metabolism.
  • CYP1A2 and CYP2C19 : Minor contributors to metabolic processes.

Metabolites

FUB-UR-144 undergoes extensive metabolism resulting in multiple metabolites, including:

  • Hydroxylated forms : Resulting from phase I metabolism.
  • Glucuronidated metabolites : Formed during phase II metabolism.

These metabolites are essential for understanding the pharmacokinetics and potential toxicological implications of FUB-UR-144.

Toxicological Findings

The use of FUB-UR-144 has been associated with various adverse effects, particularly when used recreationally. Reports indicate:

  • Acute Kidney Injury : Linked to the consumption of synthetic cannabinoids including FUB-UR-144.
  • Psychotropic Effects : Users report experiences similar to those induced by THC but with heightened risks of anxiety and paranoia.

Case Studies

Several case studies document the clinical effects observed in individuals who have ingested FUB-UR-144:

  • Case Study 1 : A young adult presented with severe agitation and tachycardia after consuming synthetic cannabinoids containing FUB-UR-144.
  • Case Study 2 : A patient developed acute renal failure attributed to the use of designer drugs including FUB-UR-144.

Regulatory Status

FUB-UR-144 has been classified as a Schedule I controlled substance in various jurisdictions due to its potential for abuse and lack of accepted medical use. The DEA has taken measures to regulate its distribution and availability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 2
Reactant of Route 2
(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

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